
Benzyl (S)-2-oxopiperidin-3-ylcarbamate
Overview
Description
Benzyl (S)-2-oxopiperidin-3-ylcarbamate is a useful research compound. Its molecular formula is C13H16N2O3 and its molecular weight is 248.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Benzyl (S)-2-oxopiperidin-3-ylcarbamate is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a piperidine ring and a ketone functionality, exhibits various interactions with biological targets, making it a candidate for therapeutic applications, particularly in cancer and neurodegenerative diseases.
Chemical Structure and Properties
The molecular formula of this compound is C13H16N2O3. Its structure includes:
- Piperidine Ring : Provides conformational flexibility.
- Benzyl Group : Enhances lipophilicity and stability.
- Carbamate Moiety : Facilitates interactions with biological targets.
The compound's unique structural features contribute to its stability and versatility in biological applications, distinguishing it from other similar compounds.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve:
- Induction of Apoptosis : The compound can trigger programmed cell death in cancer cells.
- Enzyme Inhibition : It inhibits specific enzymes involved in cancer progression, which may enhance its anticancer efficacy.
Table 1: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
A549 (Lung Cancer) | 20 | Enzyme inhibition |
HeLa (Cervical Cancer) | 10 | Cell cycle arrest |
Neuroprotective Effects
This compound has shown promise as a potential treatment for neurodegenerative diseases such as Alzheimer's disease. It acts as an inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes critical for neurotransmission. The selectivity for butyrylcholinesterase suggests a favorable side effect profile.
Table 2: Cholinesterase Inhibition Activity
Enzyme | IC50 (μM) | Selectivity Index |
---|---|---|
Acetylcholinesterase | 25 | 1.5 |
Butyrylcholinesterase | 15 |
The biological activity of this compound can be attributed to its ability to bind effectively to various biological targets, including enzymes involved in metabolic pathways. Molecular docking studies have suggested that the compound fits well into the active sites of cholinesterase enzymes, facilitating competitive inhibition .
Synthesis Methods
Several synthetic routes have been developed for the preparation of this compound, allowing for variations in yield and purity. Common methods include:
- Direct Carbamation : Reaction of piperidine derivatives with benzyl chloroformate.
- Condensation Reactions : Utilizing amine and ketone precursors under controlled conditions.
These methods are crucial for optimizing the compound's biological activity through structural modifications.
Case Studies and Research Findings
Recent studies have highlighted the promising biological activities of this compound:
- Anticancer Activity : A study demonstrated that the compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 μM, indicating its potential as an anticancer agent.
- Neuroprotective Potential : In vitro assays showed that it effectively inhibits butyrylcholinesterase with an IC50 value of 15 μM, suggesting its application in treating Alzheimer's disease.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
Benzyl (S)-2-oxopiperidin-3-ylcarbamate has shown promise as a lead compound for developing drugs targeting cholinergic systems. Research indicates that compounds with similar structures exhibit significant biological activities, particularly as inhibitors of acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in neurotransmission. This makes them potential candidates for treating neurodegenerative diseases such as Alzheimer's disease .
2. Organic Synthesis
The compound is utilized in organic synthesis as a versatile building block for creating various biologically active molecules. Its carbamate functionality allows it to serve as a protecting group for amines during synthetic processes, facilitating the preparation of more complex structures .
3. Enzyme Inhibition Studies
Studies have demonstrated that this compound can selectively inhibit butyrylcholinesterase over acetylcholinesterase, suggesting its utility in developing therapeutics with fewer side effects related to cholinergic modulation.
Case Studies
Case Study 1: Neuroprotective Agents
A recent study explored the synthesis of derivatives of this compound aimed at enhancing neuroprotective properties against oxidative stress-induced neuronal damage. The derivatives demonstrated improved potency compared to the parent compound, indicating the potential for developing new neuroprotective agents .
Case Study 2: Anticancer Research
Another investigation focused on the anticancer properties of this compound derivatives. The results showed that certain modifications led to increased cytotoxicity against various cancer cell lines, highlighting the compound's potential role in cancer therapy .
Q & A
Basic Questions
Q. What are the standard synthetic protocols for Benzyl (S)-2-oxopiperidin-3-ylcarbamate, and how can reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as reduction and carbamate formation. For example, a two-stage protocol using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) at 20°C for 2 hours, followed by HCl workup, achieved a 100% yield in one study . A second method using sulfur trioxide-pyridine complex and N-ethyl-diisopropylamine in dichloromethane/DMSO at 0°C for 30 minutes yielded 76% after recrystallization from hexane/ethyl acetate . Key variables include solvent choice (e.g., THF for reductions), temperature control (e.g., ice cooling for exothermic steps), and purification methods (e.g., crystallization vs. column chromatography).
Q. What safety precautions and storage conditions are recommended for handling this compound?
- Methodological Answer :
- Handling : Use gloves (inspected for integrity), chemical-resistant suits, and eye protection. Avoid skin/eye contact and static discharge. Work in a fume hood with local exhaust ventilation .
- Storage : Keep the compound in a sealed container under dry, ventilated conditions at room temperature. Protect from moisture and light to prevent degradation .
- Spill Management : Sweep or vacuum spills, collect in sealed containers, and avoid environmental release .
Q. How is this compound characterized for purity and structural confirmation?
- Methodological Answer :
- Purity Analysis : Use HPLC or GC-MS with a purity threshold >98% (as per Certificates of Analysis) .
- Structural Confirmation : Employ ¹H/¹³C NMR to verify the (S)-stereochemistry and carbamate linkage. FT-IR can confirm carbonyl (C=O) and NH stretches .
- Melting Point : Validate crystallinity via melting point analysis (e.g., 66.2–66.9°C in one study) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields or byproduct formation during synthesis?
- Methodological Answer :
- Byproduct Mitigation : Use controlled stoichiometry (e.g., 1.1 equivalents of LiAlH₄ to avoid over-reduction) and inert atmospheres (N₂/Ar) to prevent oxidation .
- Solvent Optimization : Polar aprotic solvents like DMSO enhance reactivity in carbamate formation but require low temperatures to suppress side reactions .
- Catalyst Screening : Test alternatives to sulfur trioxide-pyridine complexes, such as carbodiimides, to improve coupling efficiency .
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved to confirm stereochemical integrity?
- Methodological Answer :
- Chiral Chromatography : Use chiral HPLC columns (e.g., Chiralpak® IA/IB) with hexane/isopropanol gradients to separate enantiomers and validate the (S)-configuration .
- X-ray Crystallography : Resolve ambiguous NMR signals by determining the crystal structure, which provides unambiguous stereochemical assignment .
- Dynamic NMR : Monitor temperature-dependent splitting of diastereotopic protons to assess conformational rigidity .
Q. What strategies are effective in scaling up synthesis while maintaining enantiomeric excess (ee)?
- Methodological Answer :
- Continuous Flow Systems : Improve mixing and heat transfer for exothermic steps (e.g., LiAlH₄ reductions) to minimize racemization .
- Enzymatic Resolution : Use lipases or esterases to selectively hydrolyze undesired enantiomers, enhancing ee >99% .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FT-IR probes to monitor reaction progress and ee in real time .
Q. How can impurities (e.g., hydrolyzed byproducts) be quantified and controlled during storage?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with LC-MS to identify hydrolyzed products (e.g., free piperidine derivatives) .
- Lyophilization : For hygroscopic batches, lyophilize the compound and store under argon with desiccants (e.g., molecular sieves) .
- Impurity Profiling : Use gradient elution HPLC with UV/ELSD detectors to quantify degradation products at ppm levels .
Properties
IUPAC Name |
benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-12-11(7-4-8-14-12)15-13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,16)(H,15,17)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHNKJHAXXEKFU-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C(=O)NC1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467310 | |
Record name | Benzyl [(3S)-2-oxopiperidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95582-17-5 | |
Record name | Benzyl [(3S)-2-oxopiperidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.